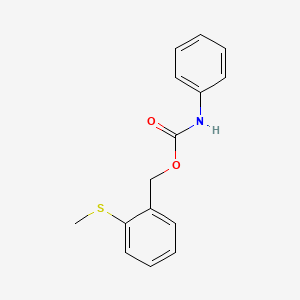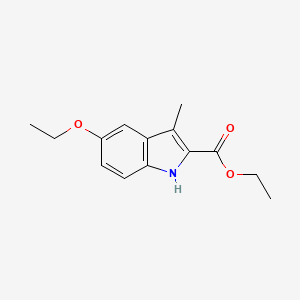
(S)-3-Phenyldihydrofuran-2,5-dione
Overview
Description
(S)-3-Phenyldihydrofuran-2,5-dione is an organic compound characterized by a furan ring fused with a phenyl group and a dione functionality. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Classical Synthesis: One common method involves the cyclization of phenyl-substituted dicarboxylic acids under acidic conditions. This reaction typically requires a strong acid like sulfuric acid to facilitate the cyclization process.
Enantioselective Synthesis: Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries to ensure the formation of the (S)-enantiomer. This method often involves the use of chiral ligands in metal-catalyzed reactions.
Industrial Production Methods
Industrial production of (S)-3-Phenyldihydrofuran-2,5-dione often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, minimizing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (S)-3-Phenyldihydrofuran-2,5-dione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound typically involves the use of reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of diols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or diols.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-3-Phenyldihydrofuran-2,5-dione serves as a versatile intermediate for the construction of complex molecules
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving furan derivatives. Its reactivity and stability make it an ideal substrate for investigating enzyme mechanisms and kinetics.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its derivatives have shown promise in the development of anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is utilized in the synthesis of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a key component in the production of high-performance materials.
Mechanism of Action
The mechanism of action of (S)-3-Phenyldihydrofuran-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactivity is largely influenced by the electronic properties of the furan ring and the phenyl group, which facilitate its binding to active sites and subsequent chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-Phenyldihydrofuran-2,5-dione: Lacks the (S)-configuration, leading to different stereochemical properties.
3-Methyl-3-phenyldihydrofuran-2,5-dione: Contains a methyl group, altering its reactivity and physical properties.
3-Phenylfuran-2,5-dione: Lacks the dihydro functionality, resulting in different chemical behavior.
Uniqueness
(S)-3-Phenyldihydrofuran-2,5-dione is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its analogs. This stereochemical specificity is crucial in applications requiring precise molecular recognition and binding.
By understanding the detailed properties and applications of this compound, researchers and industry professionals can leverage its unique characteristics for various scientific and industrial advancements.
Properties
IUPAC Name |
(3S)-3-phenyloxolane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFKMLFDDYWABF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)OC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-fluorophenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2770809.png)
![Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate](/img/structure/B2770810.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2770811.png)
acetonitrile](/img/structure/B2770812.png)

![4-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2770820.png)
![Ethyl 2-(oxan-4-yl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2770824.png)

![5-Fluoro-4-[4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2770827.png)
![2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]BENZAMIDE](/img/structure/B2770828.png)
![N-{[5-(butan-2-ylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2770829.png)
![2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2770830.png)


